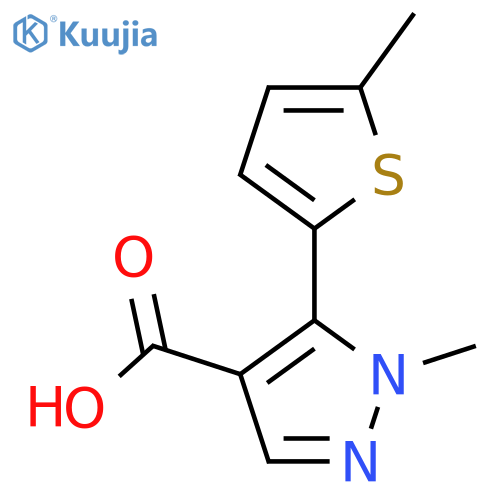

Cas no 1857105-07-7 (1-Methyl-5-(5-methylthiophen-2-yl)-1h-pyrazole-4-carboxylic acid)

1-Methyl-5-(5-methylthiophen-2-yl)-1h-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-methyl-5-(5-methylthiophen-2-yl)-1h-pyrazole-4-carboxylic acid

- 1857105-07-7

- EN300-1853365

- 1-Methyl-5-(5-methylthiophen-2-yl)-1h-pyrazole-4-carboxylic acid

-

- インチ: 1S/C10H10N2O2S/c1-6-3-4-8(15-6)9-7(10(13)14)5-11-12(9)2/h3-5H,1-2H3,(H,13,14)

- InChIKey: DRSXLRZKWKNZIG-UHFFFAOYSA-N

- SMILES: S1C(C)=CC=C1C1=C(C(=O)O)C=NN1C

計算された属性

- 精确分子量: 222.04629874g/mol

- 同位素质量: 222.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4Ų

- XLogP3: 1.5

1-Methyl-5-(5-methylthiophen-2-yl)-1h-pyrazole-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853365-0.5g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1853365-2.5g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1853365-5g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1853365-0.1g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1853365-5.0g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 5g |

$3935.0 | 2023-06-03 | ||

| Enamine | EN300-1853365-0.05g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1853365-1.0g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 1g |

$1357.0 | 2023-06-03 | ||

| Enamine | EN300-1853365-0.25g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1853365-10.0g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 10g |

$5837.0 | 2023-06-03 | ||

| Enamine | EN300-1853365-1g |

1-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid |

1857105-07-7 | 1g |

$1057.0 | 2023-09-18 |

1-Methyl-5-(5-methylthiophen-2-yl)-1h-pyrazole-4-carboxylic acid 関連文献

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

1-Methyl-5-(5-methylthiophen-2-yl)-1h-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1857105-07-7)

1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1857105-07-7, belongs to the pyrazole and thiophene derivatives, classes of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of this compound integrates a pyrazole core substituted with a methyl group at the 1-position, a 5-methylthiophene moiety at the 5-position of the pyrazole ring, and a carboxylic acid functional group at the 4-position of the pyrazole ring. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The significance of 1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid lies in its potential to interact with biological targets in unique ways. The presence of both pyrazole and thiophene rings provides multiple sites for interaction with enzymes and receptors, which is crucial for designing molecules with high specificity and efficacy. In recent years, there has been a surge in research focusing on heterocyclic compounds due to their ability to modulate biological pathways effectively. Pyrazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with remarkable accuracy. This has facilitated the rational design of novel derivatives like 1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid, which can be optimized for better pharmacokinetic profiles and reduced side effects. The carboxylic acid group at the 4-position of the pyrazole ring not only contributes to the solubility of the compound but also serves as a site for further functionalization, allowing for the creation of more complex derivatives with tailored biological activities.

In the context of drug discovery, 1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid represents a fusion of structural diversity and functional versatility. The integration of a thiophene ring into the pyrazole scaffold introduces additional aromaticity and electronic properties that can influence how the molecule interacts with biological targets. Thiophene derivatives are known for their role in various pharmacological applications, including antifungal, antiviral, and anti-inflammatory agents. By combining this motif with a pyrazole core, researchers aim to harness synergistic effects that could enhance therapeutic outcomes.

The synthesis of 1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the pyrazole ring, functional group transformations to introduce the methylthiophene moiety, and carboxylation reactions to incorporate the carboxylic acid group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and minimize unwanted byproducts.

The pharmacological profile of 1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid is currently under investigation in several preclinical studies. Initial findings suggest that this compound exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, its interaction with enzymes such as kinases and cyclases has been explored as a potential therapeutic strategy for treating inflammatory diseases. The carboxylic acid group also opens possibilities for prodrug development, where it can be converted into esters or amides to improve bioavailability.

The role of computational tools in analyzing the potential applications of 1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound might bind to target proteins at an atomic level. These studies have helped identify key residues involved in interactions with biological targets, guiding medicinal chemists in designing more effective derivatives. Furthermore, virtual screening techniques have been used to identify potential lead compounds based on their similarity to known active molecules.

The environmental impact of synthesizing and using 1-Methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions and catalytic methods are being explored as alternatives to traditional synthetic approaches. Additionally, biodegradability studies are being conducted to assess how this compound behaves in different environmental conditions once it enters biological systems.

The future prospects for 1-Methyl-5-(5-methylthiophen-2-yI)-1H-pyrazole -4-carbox yl ic ac id are vast given its structural complexity and potential therapeutic applications. Researchers are actively exploring its use as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area, leading to novel treatments for various diseases.

In conclusion, 1-Me thy l - -M eth y l th i o ph e n - - - - Py ra z ol e - -Car bo x y l ic ac id ( CAS No . 185710 -0 ) is a highly promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with recent advances i n computational chemistry an d molecular modeling , make it an exciting candidate f or further exploration . As research continues , we can expect t o see more innovative applications emerge from t his class o f heterocyclic compounds . p >

1857105-07-7 (1-Methyl-5-(5-methylthiophen-2-yl)-1h-pyrazole-4-carboxylic acid) Related Products

- 154801-30-6(2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide)

- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)

- 1805548-34-8(2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid)

- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)

- 1601112-20-2(1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene)

- 2091217-95-5(2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid)

- 1995645-89-0(5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal)

- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)